Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate
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Overview
Description
Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate is a synthetic organic compound that belongs to the quinolinecarboxylate family. This compound is characterized by its complex structure, which includes a quinoline core, a trifluoromethylbenzyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aldehyde in the presence of a base.
Introduction of the trifluoromethylbenzyl group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with a trifluoromethylbenzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethylbenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethylbenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the compound may inhibit specific enzymes or receptors involved in disease processes, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 6-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-4a,8a-dihydro-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxylic acid: A simpler quinoline derivative used as a starting material in organic synthesis.
Trifluoromethylquinoline: A compound with a trifluoromethyl group directly attached to the quinoline core.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
ethyl 6-methyl-4-[[4-(trifluoromethyl)phenyl]methoxy]-4a,8a-dihydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c1-3-27-20(26)17-11-25-18-9-4-13(2)10-16(18)19(17)28-12-14-5-7-15(8-6-14)21(22,23)24/h4-11,16,18H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBPWQXNCCKGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2C=C(C=CC2N=C1)C)OCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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